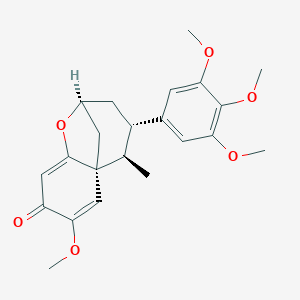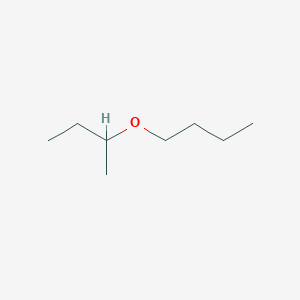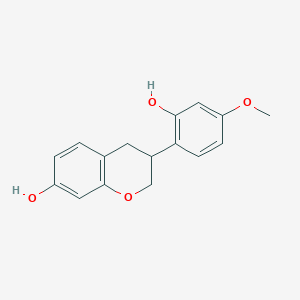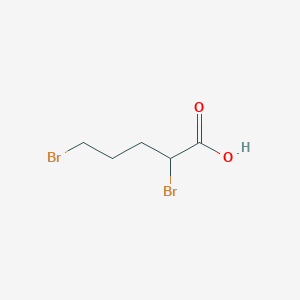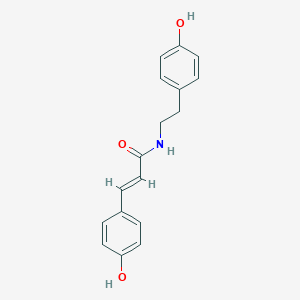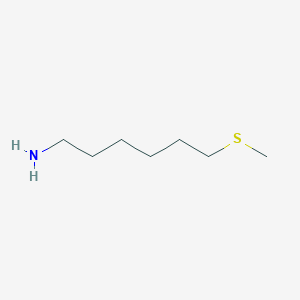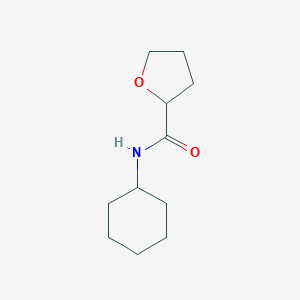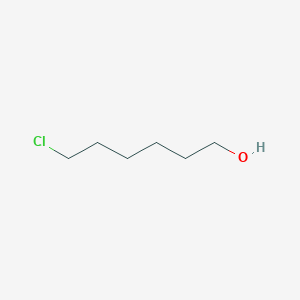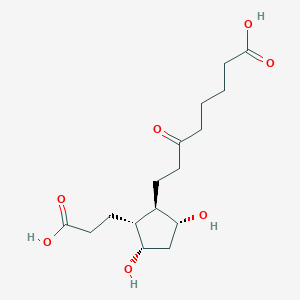
四氢-PGFM
描述
Tetranor-PGFM is a synthetic compound that has been used extensively in scientific research due to its ability to mimic the physiological and biochemical effects of a variety of natural compounds. It is a highly versatile compound, with applications ranging from biochemistry to pharmacology.
科学研究应用
心脏功能评估
尿液中四氢-PGFM水平与心脏功能有关,尤其是在患有肌营养不良症的患者中。 在给予TRPV2抑制剂特拉尼拉斯特后,观察到尿液中this compound水平下降,这表明其可能作为改善心脏功能的生物标志物 .
糖尿病肾病的生物标志物
研究已确定this compound是糖尿病肾病的一种新型生物标志物。 与健康受试者相比,1期肾病患者的this compound水平显着升高,并且随着疾病的进展而增加 .
炎症和心力衰竭
This compound与前列腺素介导的炎症有关,而炎症与心力衰竭的病理进展有关。 监测this compound水平可以提供对患有心脏病患者炎症状况的见解 .
囊性纤维化严重程度
在囊性纤维化患者中,发现this compound及其代谢产物的水平存在高度变异。 这些水平可以作为囊性纤维化患者症状和影像学发现严重程度的潜在标志物 .
慢性肠病
编码前列腺素转运蛋白的SLCO2A1基因的突变会导致慢性肠病。 This compound水平可能反映受影响个体前列腺素转运和代谢功能障碍 .
氧化应激指标
This compound水平与8-羟基-2'-脱氧鸟苷等氧化应激标志物之间的相关性表明其作为氧化应激指标的作用,尤其是在心肌病等疾病中 .
治疗效果指标
在临床试验中,this compound水平的变化已被用于评估治疗干预措施的有效性,例如特拉尼拉斯特在肌营养不良症患者中用于改善心脏功能 .
前列腺素代谢研究
This compound是前列腺素代谢研究中的一个重要代谢产物,有助于了解前列腺素在各种生理和病理过程中的生物合成和分解代谢 .
作用机制
Target of Action
Tetranor-Prostaglandin FM (tetranor-PGFM) is the principal urinary metabolite of Prostaglandin F2α (PGF2α) . The primary target of tetranor-PGFM is the Prostaglandin F2-alpha receptor (PTGFR) . PTGFR is a G protein-coupled receptor that mediates the activity of PGF2α . It plays a crucial role in initiating luteolysis in the corpus luteum .
Mode of Action
It is known that the activity of ptgfr is mediated by g proteins which activate a phosphatidylinositol-calcium second messenger system . This suggests that tetranor-PGFM, as a metabolite of PGF2α, may interact with PTGFR and influence this signaling pathway.
Biochemical Pathways
Tetranor-PGFM is involved in the prostaglandin biosynthesis pathway . Prostaglandins, including PGF2α, are derived from arachidonic acid via the cyclooxygenase (COX) pathway . The metabolism of PGF2α leads to the formation of tetranor-PGFM .
Pharmacokinetics
It is known that tetranor-pgfm is excreted in the urine . The urinary levels of tetranor-PGFM can vary depending on physiological conditions. For instance, in healthy females, the excretion rates are 7-13 µg per day, while in healthy males, the rates are 11-59 µg per 24 hours . During pregnancy, female urinary levels of tetranor-PGFM increase 2 to 5-fold, returning to normal shortly after childbirth .
Result of Action
Studies suggest that changes in urinary levels of tetranor-pgfm may reflect the biosynthesis of pgf2α . For instance, a decrease in urinary tetranor-PGFM levels was observed in patients with advanced heart failure after administration of the drug tranilast, suggesting a reduction in prostaglandin-mediated inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetranor-PGFM. For example, physiological conditions such as pregnancy can significantly increase the urinary levels of tetranor-PGFM . Additionally, pathological conditions like heart failure can influence the levels of tetranor-PGFM and its associated inflammatory response .
安全和危害
未来方向
The development of a monoclonal antibody-based EIA for tetranor-PGDM, a metabolite similar to tetranor-PGFM, suggests potential future directions for tetranor-PGFM . This could include the development of similar assays for tetranor-PGFM, which could be useful for routine detection and monitoring of tetranor-PGFM in research or diagnostic body fluids .
生化分析
Biochemical Properties
Tetranor-Prostaglandin FM is an arachidonic acid metabolite . It interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Tetranor-Prostaglandin FM influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that levels of Tetranor-Prostaglandin FM were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy .
Dosage Effects in Animal Models
The effects of Tetranor-Prostaglandin FM vary with different dosages in animal models. For example, normal healthy females excrete 7-13 µg of Tetranor-Prostaglandin FM per day compared to 11-59 µg/24 hours for healthy males .
属性
IUPAC Name |
8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRHJCFWWOQYQE-SYQHCUMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of measuring Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) levels?
A1: Tetranor-PGFM serves as a valuable biomarker for assessing Prostaglandin D2 (PGD2) production in the body. [] Elevated urinary tetranor-PGFM levels have been linked to various health conditions, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma. [] This highlights its potential utility in both research and diagnostic settings for understanding and monitoring these diseases.
Q2: How can Tetranor-Prostaglandin F Metabolite (tetranor-PGFM) be accurately measured in biological samples?
A2: Researchers have successfully developed a highly specific and sensitive competitive enzyme immunoassay (EIA) for quantifying tetranor-PGFM. [, ] This assay utilizes a monoclonal antibody specifically designed to bind tetranor-PGFM, enabling its precise detection and measurement in complex biological samples like urine. [, ] The development of this EIA represents a significant advancement in tetranor-PGFM research, facilitating further investigations into its role in various physiological and pathological processes.
Q3: What challenges were encountered in developing the enzyme immunoassay (EIA) for Tetranor-Prostaglandin F Metabolite (tetranor-PGFM)?
A3: Developing the EIA for tetranor-PGFM involved optimizing several key parameters to ensure accuracy and reliability. Researchers had to determine the optimal ionic strength and pH for the assay, ultimately finding that 150 mM NaCl and pH 7.5 provided the best results. [, ] Additionally, they had to carefully evaluate the assay's specificity to ensure it did not cross-react with other similar molecules like tetranor-PGEM, tetranor-PGAM, or tetranor-PGDM. [, ] Overcoming these challenges was crucial for establishing a robust and accurate method for measuring tetranor-PGFM.
Q4: Can plasma oxylipin levels, including those derived from 5-lipoxygenase (5-LOX), provide insights into synovial inflammation and potential therapeutic targets?
A4: Research suggests that synovial tissue lipid profiling, rather than plasma oxylipin levels, may be a more accurate indicator of active inflammatory pathways in treated joints. [] While plasma analysis revealed only 24 identifiable oxylipins, synovial tissue analysis identified 71, with minimal correlation between the two. [] Notably, elevated levels of 5-LOX-derived oxylipins were specifically observed in the synovial tissue of patients with a lympho-myeloid-enriched synovium. [] This finding suggests that targeting the 5-LOX pathway with inhibitors could hold therapeutic potential for individuals with this specific histological presentation of inflammatory arthritis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







